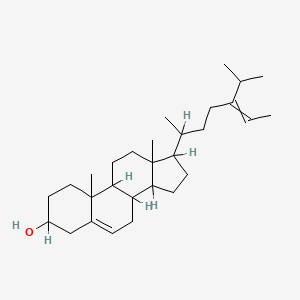

(24E)-24-N-Propylidenecholesterol

Übersicht

Beschreibung

The compound (24E)-24-N-Propylidenecholesterol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is a type of sterol, which are essential components of cell membranes in plants, animals, and fungi. Sterols play a crucial role in maintaining cell membrane integrity and fluidity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (24E)-24-N-Propylidenecholesterol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

Alkylation: Introduction of the propan-2-ylhept-5-en-2-yl side chain via alkylation reactions.

Hydrogenation: Saturation of double bonds through hydrogenation under specific conditions.

Hydroxylation: Introduction of the hydroxyl group at the 3-position using hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Reactors: For controlled reaction conditions and high yield.

Continuous Flow Reactors: For efficient and scalable production.

Purification Techniques: Such as chromatography and crystallization to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

(24E)-24-N-Propylidenecholesterol: undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Isolation and Structural Characterization

The compound was first isolated from the marine sponge Petrosia weinbergi and other marine sources. Its structure was elucidated using advanced spectroscopic techniques such as NMR and mass spectrometry, confirming its unique propylidene side chain configuration . This structural feature is crucial for its biological activity.

Anticancer Properties : Preliminary studies have indicated that (24E)-24-N-Propylidenecholesterol exhibits cytotoxic activity against certain cancer cell lines, notably the MCF-7 breast cancer cell line. The compound showed weak activity with an IC50 value of 60.4 μM, suggesting potential as a lead compound for further modifications aimed at enhancing its anticancer efficacy .

Antiviral Activity : Research has suggested that sterols, including this compound, may serve as biosynthetic precursors for antiviral compounds. For instance, related sterols have demonstrated activity against viruses such as feline leukemia virus and human immunodeficiency virus . Understanding the mechanism of action of these compounds could lead to the development of new antiviral therapies.

Nutritional Applications

Cholesterol-Lowering Effects : As a sterol, this compound may influence cholesterol metabolism. Phytosterols are known to reduce cholesterol absorption in the intestines, thereby lowering serum cholesterol levels. This property positions them as beneficial additives in functional foods aimed at managing hyperlipidemia and reducing cardiovascular disease risk .

Research on Mechanisms of Action

Studies have explored the interactions of this compound with metabolic pathways involved in lipid regulation. For instance, it has been shown to modulate the expression of key enzymes involved in cholesterol biosynthesis and lipid metabolism . These insights are critical for understanding how this compound can be utilized in therapeutic contexts.

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of (24E)-24-N-Propylidenecholesterol involves its interaction with cell membranes and enzymes. It may modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes involved in sterol metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesterol: A well-known sterol with a similar core structure but different side chains.

Ergosterol: A sterol found in fungi with a similar structure but different functional groups.

Stigmasterol: A plant sterol with a similar core structure but different side chains.

Uniqueness

(24E)-24-N-Propylidenecholesterol: is unique due to its specific side chain and functional groups, which confer distinct chemical and biological properties compared to other sterols.

Biologische Aktivität

(24E)-24-N-Propylidenecholesterol is a novel sterol compound isolated from marine organisms, particularly from the marine chrysophyte Aureoumbra lagunensis and other sources. Its unique structure, characterized by a propylidene side chain at the C-24 position, distinguishes it from other sterols and suggests potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, cytotoxicity, and implications for pharmaceutical applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a tetracyclic steroid structure with a distinct propyl side chain. Key spectral data supporting its structure includes:

- 13C NMR : Reveals 32 carbon resonances, indicating various functional groups.

- 1H NMR : Provides insights into the hydrogen environments within the molecule.

The presence of an olefinic double bond and an acetyl group are notable characteristics that may influence its biological interactions.

Cytotoxicity Studies

Cytotoxicity is a crucial aspect of evaluating the potential therapeutic applications of sterols. Research indicates that this compound exhibits moderate cytotoxic activity against cancer cell lines. In a study involving the MCF-7 breast cancer cell line:

- IC50 Value : The compound demonstrated an IC50 value of 60.4 μM, indicating weak activity compared to cisplatin, which has an IC50 of approximately 38.06 μg/mL .

This suggests that while this compound has some cytotoxic potential, it may not be sufficiently potent for direct therapeutic use without further modification or combination with other agents.

Comparative Analysis with Related Compounds

| Compound Name | Source | IC50 (μM) | Antiviral Activity |

|---|---|---|---|

| This compound | Aureoumbra lagunensis | 60.4 | Not extensively studied |

| Cisplatin | Chemotherapy agent | 38.06 | N/A |

| Weinbersterols A & B | Petrosia weinbergi | N/A | Active against HIV |

| Orthoesterols | Various marine sources | N/A | Active against feline leukemia virus |

Case Studies and Research Findings

Research has primarily focused on the isolation and characterization of this compound from marine sources. A notable study by Rohmer et al. detailed the isolation process and provided initial insights into its structure and potential biological activities . Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound.

Eigenschaften

IUPAC Name |

10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKOCHBMDKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861999 | |

| Record name | Stigmasta-5,24(28)-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.